(R)-6-Azaspiro[2.5]octan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6-Azaspiro[25]octan-4-ol is a chiral compound featuring a spirocyclic structure with a nitrogen atom incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Azaspiro[2.5]octan-4-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the use of cyclization reactions where a precursor molecule undergoes intramolecular nucleophilic substitution to form the spirocyclic structure. The hydroxyl group can then be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of ®-6-Azaspiro[2.5]octan-4-ol may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
®-6-Azaspiro[2.5]octan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, manganese complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, tosyl chloride.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols, primary amines.
Substitution: Halides, sulfonates.
Scientific Research Applications
®-6-Azaspiro[2.5]octan-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of ®-6-Azaspiro[2.5]octan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: Lacks the nitrogen atom and hydroxyl group, making it less versatile in chemical reactions.
6-tert-Butylspiro[2.5]octane: Contains a bulky tert-butyl group, which affects its reactivity and steric properties.
Uniqueness
®-6-Azaspiro[2.5]octan-4-ol is unique due to its chiral nature and the presence of both a nitrogen atom and a hydroxyl group within the spirocyclic structure. This combination of features makes it a valuable compound for various applications in chemistry, biology, and medicine .
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(8R)-6-azaspiro[2.5]octan-8-ol |
InChI |
InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m0/s1 |
InChI Key |
UTLJTKFPIYWIRV-LURJTMIESA-N |
Isomeric SMILES |
C1CC12CCNC[C@@H]2O |
Canonical SMILES |
C1CC12CCNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.